

Application Notes and Protocols for High-Shear Wet Granulation of Lactose Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lactose(Monohydrate)

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These application notes provide a detailed overview of the high-shear wet granulation (HSWG) process for lactose monohydrate, a common excipient in the pharmaceutical industry. The protocols outlined below are a synthesis of established methodologies and offer a comprehensive guide to understanding and controlling the critical process parameters that influence the final granule properties.

Introduction to High-Shear Wet Granulation of Lactose Monohydrate

High-shear wet granulation is a widely used size enlargement technique in the pharmaceutical industry to improve the flowability, compressibility, and content uniformity of powder blends.[1][2][3][4][5][6][7] For lactose monohydrate, a common filler and binder, this process is crucial for producing granules with desired characteristics for downstream processes like tableting and capsule filling.[8][9] The process involves the agitation of the powder bed by an impeller and a chopper, while a granulation liquid is added, leading to the formation of granules.[5][7] The quality of the resulting granules is highly dependent on various process parameters, which must be carefully controlled.

Critical Process Parameters and Their Effects

The key process parameters in HSWG of lactose monohydrate include impeller speed, chopper speed, binder solution addition rate, and wet massing time. These parameters are interconnected and their optimization is essential for achieving the desired critical quality attributes (CQAs) of the granules, such as particle size distribution, bulk density, tapped density, and flowability.

Impeller Speed

The impeller is responsible for mixing the dry powder and distributing the binder solution. Its speed significantly impacts granule size and density.

- **Low Impeller Speed:** Insufficient impeller speed can lead to non-uniform distribution of the binder liquid, resulting in a wide granule size distribution and poor granule quality.
- **High Impeller Speed:** Increasing the impeller speed generally leads to the formation of larger and denser granules due to increased collision frequency and force.[\[10\]](#) However, excessively high speeds can lead to granule breakage and the generation of fines.[\[11\]](#)

Chopper Speed

The chopper breaks down large agglomerates and facilitates a more uniform granule size distribution.

- **Effect on Granule Size:** The effect of chopper speed can be dependent on the impeller speed.[\[12\]](#) At lower impeller speeds, the chopper can help in breaking up lumps and redistributing moisture.[\[12\]](#) At higher impeller speeds, the impeller's force might be sufficient for breakage, and the chopper's effect may be less significant.[\[12\]](#) In some studies with lactose formulations, chopper speed was found to have a minimal impact on final granule friability.[\[13\]](#)
- **Interaction with Impeller Speed:** A study on a placebo formulation containing lactose monohydrate found that a combination of an impeller speed of 700 rpm and a chopper speed of 1,000 rpm resulted in round granules that incorporated all components effectively.[\[12\]](#)

Binder Type and Concentration

The choice of binder and its concentration are critical formulation variables that influence granule properties.

- **Common Binders:** Polyvinylpyrrolidone (PVP K30) and hydroxypropyl methylcellulose (HPMC) are commonly used binders in lactose monohydrate granulation.[\[2\]](#)[\[3\]](#)[\[14\]](#)
- **Binder Concentration:** Increasing the binder concentration generally leads to the formation of larger, harder, and less friable granules. A study using HPMC 5 CPS as a binder for lactose monohydrate found that a 2.5% concentration provided good flow properties.[\[2\]](#) Another study granulated α -lactose monohydrate with a 2.5% solution of PVP K30.[\[15\]](#)[\[16\]](#)
- **Water as a Binder:** Water can also be used as a binder for the granulation of lactose monohydrate, especially in combination with other excipients like microcrystalline cellulose.[\[1\]](#)[\[17\]](#)

Liquid Addition Rate and Wet Massing Time

The rate at which the binder solution is added and the subsequent mixing time also play a crucial role.

- **Liquid Addition Rate:** A slower addition rate allows for better distribution of the binder and can lead to more uniform granule growth.
- **Wet Massing Time:** This is the time the wet mass is mixed after the binder addition is complete. A longer wet massing time can lead to denser and larger granules. However, excessive wet massing can also lead to overwetting and the formation of a paste-like mass.[\[18\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of various process parameters on the properties of lactose monohydrate granules, compiled from various studies.

Table 1: Effect of Impeller and Chopper Speed on Granule Properties

Impeller Speed (rpm)	Chopper Speed (rpm)	Observation	Reference
700	1,000	Round granules incorporating all components were formed.	[12]
700	3,000	Small and irregularly shaped granules were formed.	[12]
1,100 - 1,500	Varied	Chopper slightly reduced the size of the granules.	[12]
Varied	Varied	Neither mixer speed nor chopper speed had a significant influence on granule friability.	[13]

Table 2: Effect of Binder Type and Concentration on Granule Flow Properties

Binder	Concentration (%)	Bulk Density (g/mL)	Tapped Density (g/mL)	Hausner's Ratio	Carr's Index (%)	Angle of Repose (°)	Reference
HPMC 5 CPS	2.5	0.41	0.52	1.27 (Passable)	21.15 (Passable)	16.85 (Excellent)	[4]
PEG 4000	5	0.49	0.57	1.16 (Good)	14.03 (Good)	13.81 (Excellent)	[4]
PVP K30	2.5 (in solution)	-	-	-	-	-	[15] [16]

Experimental Protocols

The following are generalized protocols for the high-shear wet granulation of lactose monohydrate. It is recommended to perform initial optimization experiments based on the specific equipment and formulation.

Protocol 1: High-Shear Wet Granulation using PVP K30 as Binder

Materials:

- α -Lactose Monohydrate 200M
- Polyvinylpyrrolidone (PVP) K30
- Purified Water

Equipment:

- High-Shear Granulator
- Fluid Bed Dryer
- Sieve shaker with appropriate mesh sizes

Procedure:

- Dry Mixing: Place the desired amount of α -lactose monohydrate into the bowl of the high-shear granulator. Mix for 5 minutes at a pre-determined impeller speed (e.g., 200 rpm) to ensure homogeneity.[\[3\]](#)
- Binder Preparation: Prepare a 2.5% w/w solution of PVP K30 in purified water.[\[15\]](#)[\[16\]](#)
- Granulation:
 - Set the impeller speed to the desired value (e.g., 700 rpm).[\[12\]](#)
 - Set the chopper speed to the desired value (e.g., 1,000 rpm).[\[12\]](#)

- Add the PVP K30 solution to the powder blend at a controlled rate.
- Wet Massing: After the addition of the binder solution is complete, continue mixing for a specified wet massing time (e.g., 2-5 minutes) to allow for granule consolidation.[\[3\]](#)
- Drying: Transfer the wet granules to a fluid bed dryer. Dry the granules at a suitable temperature (e.g., 60°C) until the desired moisture content is reached.[\[17\]](#)
- Sieving: Pass the dried granules through a sieve with the desired mesh size to obtain a uniform granule size distribution.[\[3\]](#)
- Characterization: Evaluate the final granules for properties such as particle size distribution, bulk density, tapped density, and flowability (e.g., Carr's Index and Hausner's Ratio).[\[2\]](#)[\[4\]](#)

Protocol 2: High-Shear Wet Granulation using Water as Binder

Materials:

- Lactose Monohydrate
- Microcrystalline Cellulose (MCC)
- Purified Water

Equipment:

- High-Shear Granulator
- Oven or Fluid Bed Dryer
- Sieve shaker with appropriate mesh sizes

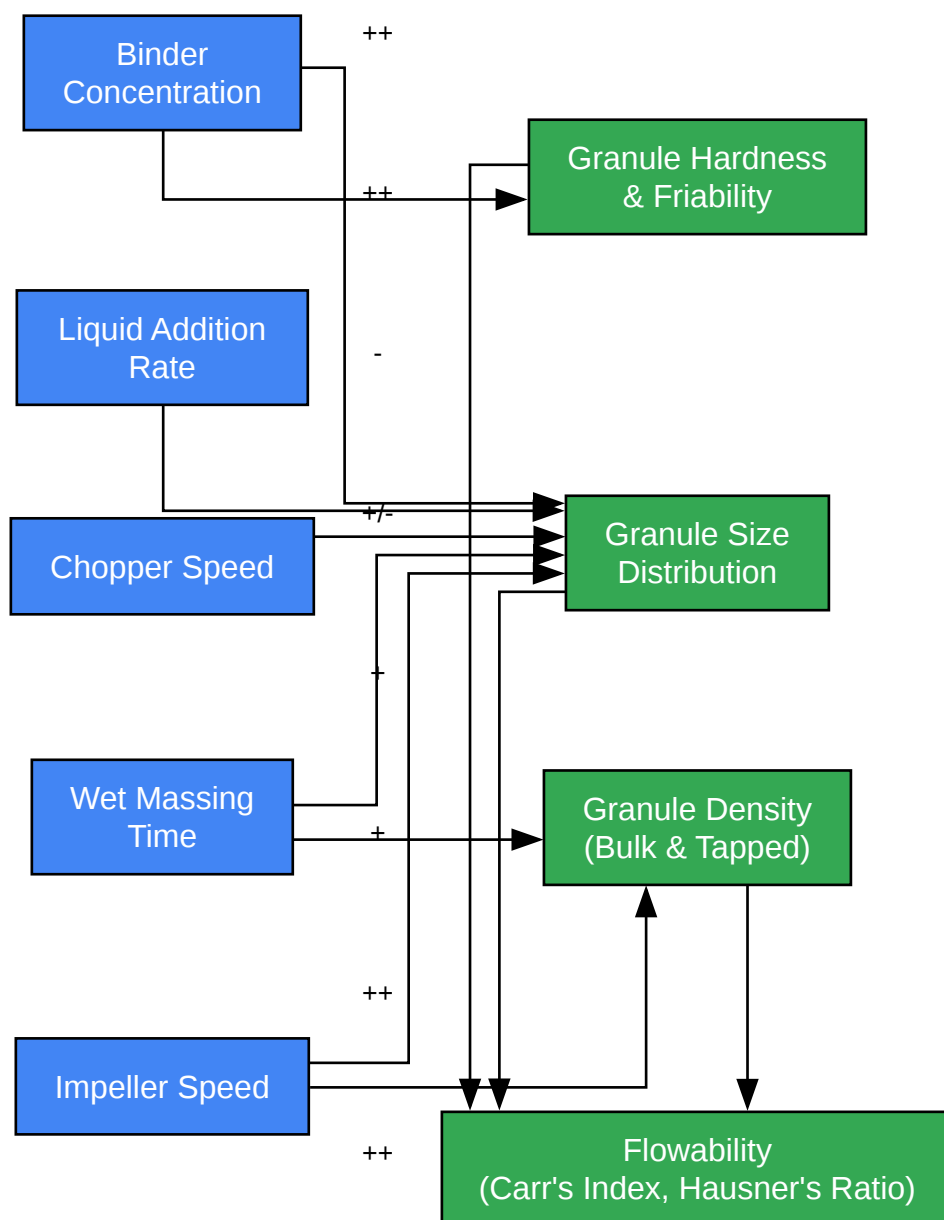
Procedure:

- Dry Mixing: Blend the lactose monohydrate and microcrystalline cellulose in the high-shear granulator for 5 minutes.[\[3\]](#)

- Granulation:
 - Set the impeller and chopper speeds to the desired values.
 - Add purified water to the powder blend at a controlled rate. The amount of water will depend on the formulation and desired granule properties.
- Wet Massing: Mix for a predetermined time (e.g., 3 minutes) after water addition.^[1]
- Wet Sieving: Pass the wet mass through a sieve (e.g., U.S. Standard sieve #14) to form granules.^[1]
- Drying: Dry the granules in an oven at 60°C or a fluid bed dryer until the desired moisture content is achieved.^[1]
- Dry Sieving: Sieve the dried granules to obtain the desired particle size fraction.
- Characterization: Analyze the granules for their physical properties as described in Protocol 1.

Visualization of Process Parameter Relationships

The following diagram illustrates the logical relationships between the key process parameters in high-shear wet granulation and the resulting granule properties.



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Caption: Relationship between HSWG process parameters and granule properties.

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- To cite this document: BenchChem. [Application Notes and Protocols for High-Shear Wet Granulation of Lactose Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180014#high-shear-wet-granulation-process-parameters-with-lactose-monohydrate>]

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